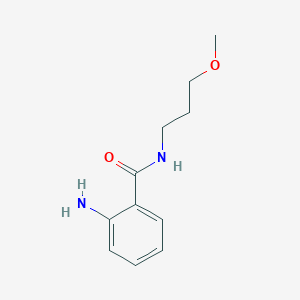

2-amino-N-(3-methoxypropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-N-(3-methoxypropyl)benzamide is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is characterized by the presence of an amino group attached to a benzamide structure, with a 3-methoxypropyl substituent on the nitrogen atom. This compound is primarily used in research settings and has various applications in chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methoxypropyl)benzamide typically involves the reaction of 2-aminobenzamide with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to obtain the desired product in large quantities .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted benzamides .

Applications De Recherche Scientifique

2-Amino-N-(3-methoxypropyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mécanisme D'action

The mechanism of action of 2-amino-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide structure can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobenzamide: Lacks the 3-methoxypropyl substituent, making it less versatile in certain reactions.

N-(3-Methoxypropyl)benzamide: Does not have the amino group, limiting its biological activity.

3-Methoxypropylamine: A simpler structure without the benzamide moiety, used in different contexts.

Uniqueness

2-Amino-N-(3-methoxypropyl)benzamide is unique due to its combination of an amino group and a 3-methoxypropyl substituent on the benzamide structure. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Activité Biologique

2-amino-N-(3-methoxypropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O2, with a molecular weight of approximately 246.31 g/mol. The presence of the methoxy group enhances its lipophilicity, which may improve bioavailability and receptor interactions compared to related compounds lacking this feature.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide structure is known for its capacity to bind to enzymes or receptors. These interactions can modulate several biochemical pathways, leading to diverse pharmacological effects .

Biological Activities

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts, particularly in drug development aimed at treating diseases linked to enzyme dysfunction.

- Anticonvulsant Activity : In related studies, methoxypropyl derivatives have shown enhanced anticonvulsant properties. For instance, N-benzyl derivatives demonstrated significant activity in animal models, suggesting that similar compounds could exhibit neuroprotective effects .

- Antiviral Properties : Certain structural analogs have displayed antiviral activities against pathogens such as respiratory syncytial virus (RSV). Although specific data on this compound is limited, the structural similarities suggest potential antiviral applications .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzamide structure can significantly impact biological activity. For example:

- Substituent Variations : Altering the substituents on the benzene ring affects potency and selectivity against various biological targets. Compounds with larger or more electronegative groups at specific positions tend to enhance activity while maintaining low toxicity levels .

- Functional Group Influence : The presence of functional groups such as methoxy enhances lipophilicity and may improve interaction with lipid membranes, facilitating better cellular uptake and bioactivity .

Table 1: Summary of Biological Activity Studies

Notable Research Findings

- A study highlighted that structural modifications in similar compounds led to significant improvements in enzyme inhibition and cytotoxicity profiles, indicating that this compound may also exhibit enhanced therapeutic potential through strategic modifications .

- Another investigation into related methoxy-substituted compounds revealed promising results in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting potential applications in diabetes treatment .

Propriétés

IUPAC Name |

2-amino-N-(3-methoxypropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMUFCYXDRTHMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475269 |

Source

|

| Record name | 2-amino-N-(3-methoxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30481-59-5 |

Source

|

| Record name | 2-amino-N-(3-methoxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.